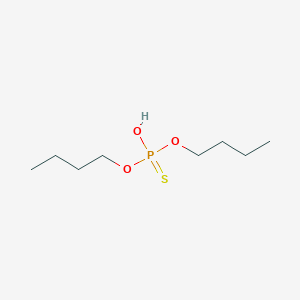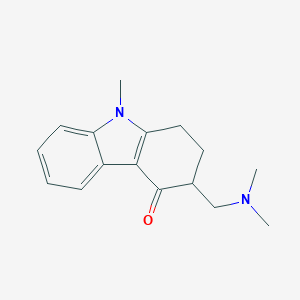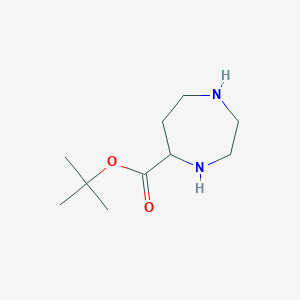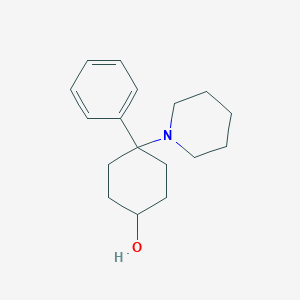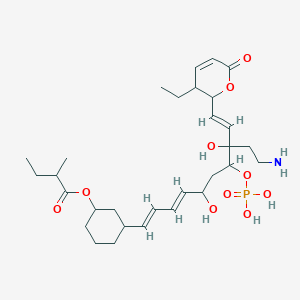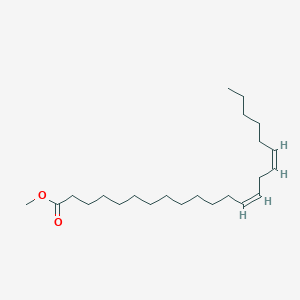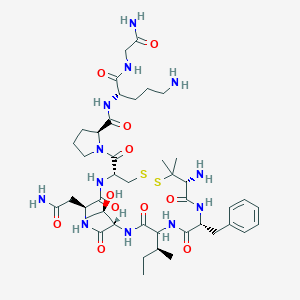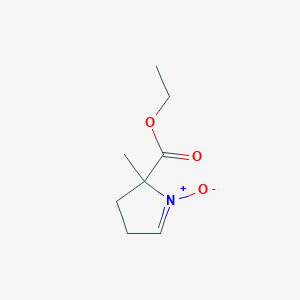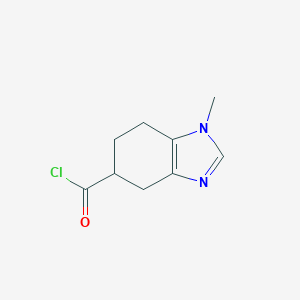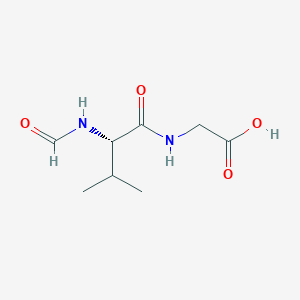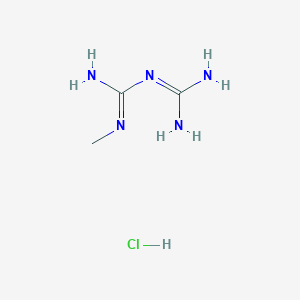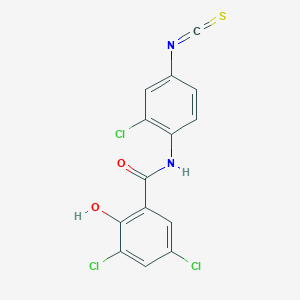
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide, also known as DCSA, is a chemical compound that has been widely used in scientific research due to its unique properties. DCSA is a derivative of salicylamide, which is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. DCSA has been found to have several interesting biochemical and physiological effects, which make it a valuable tool in various research fields.
作用機序
The mechanism of action of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that play a key role in inflammation and pain. By inhibiting COX-2, 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide reduces the production of prostaglandins, which in turn reduces inflammation and pain.
生化学的および生理学的効果
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been found to have several interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activities, 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has also been found to have anti-viral activity against several viruses, including influenza, herpes simplex virus, and human immunodeficiency virus (HIV). 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has also been found to modulate the immune system, by increasing the production of certain cytokines and chemokines.
実験室実験の利点と制限
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in a wide range of solvents. However, 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several potential future directions for research involving 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide. One area of interest is the development of new derivatives of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide, which may have improved properties and activities. Another area of interest is the investigation of the mechanism of action of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide, which may lead to the discovery of new targets for drug development. Finally, the potential use of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide as a therapeutic agent for various diseases, including cancer and viral infections, is an area of ongoing research.
合成法
The synthesis of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide involves the reaction of 3,5-dichlorosalicylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloro-4-isothiocyanatophenylamine to form 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide. The synthesis of 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been well-documented in the scientific literature, and several variations of the synthesis method have been developed.
科学的研究の応用
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been used in a wide range of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide has been found to have several interesting properties, including anti-inflammatory, anti-tumor, and anti-viral activities. These properties make 3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide a valuable tool in various research fields.
特性
CAS番号 |
136769-35-2 |
|---|---|
製品名 |
3,5-Dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide |
分子式 |
C14H7Cl3N2O2S |
分子量 |
373.6 g/mol |
IUPAC名 |
3,5-dichloro-N-(2-chloro-4-isothiocyanatophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H7Cl3N2O2S/c15-7-3-9(13(20)11(17)4-7)14(21)19-12-2-1-8(18-6-22)5-10(12)16/h1-5,20H,(H,19,21) |
InChIキー |
WEZFEBZMOVTRFR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=C=S)Cl)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
正規SMILES |
C1=CC(=C(C=C1N=C=S)Cl)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
その他のCAS番号 |
136769-35-2 |
同義語 |
3,5-dichloro-N-(2-chloro-4-isothiocyanatophenyl)salicylamide compound 76-544 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



